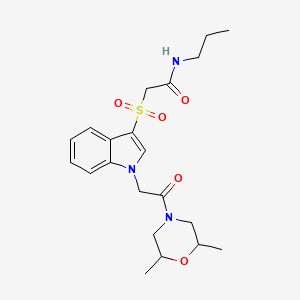

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including an indole group, a sulfonyl group, a morpholino group, and an acetamide group . These groups are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

While the exact synthesis process for this compound is not available, morpholines, which are part of this compound, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis often involves coupling, cyclization, and reduction reactions .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The morpholine group, for example, is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the morpholine group can participate in a variety of reactions, including those involving transition metal catalysis .Scientific Research Applications

Development as a Histone Deacetylase Inhibitor

Research has explored the development of compounds related to 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide in the context of histone deacetylase inhibition. Histone deacetylase inhibitors, such as vorinostat, have shown potential in causing growth arrest and death of transformed cells without being toxic to normal cells. These inhibitors can modify the structure and function of various proteins involved in cell proliferation, migration, and death, highlighting their therapeutic potential in treating hematologic and solid tumors (Marks & Breslow, 2007).

Antifungal Activity

Another line of research on derivatives closely related to the chemical structure focuses on antifungal properties. Specifically, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have demonstrated fungicidal activity against Candida and Aspergillus species. These findings suggest potential for developing new antifungal treatments, especially considering the improvements in plasmatic stability achieved through chemical modification (Bardiot et al., 2015).

Analytical Applications

The compound's derivatives have also been used in analytical chemistry. For instance, a fluorescent probe based on a related structure has been developed for sensitive detection of carbonyl compounds in environmental water samples. This application demonstrates the compound's utility in environmental monitoring and analytical chemistry, providing a method for trace measurement of pollutants (Houdier et al., 2000).

Neuroprotective Properties

Furthermore, research into dimethyl sulfoxide (DMSO), a solvent related to the chemical structure of interest, has revealed neuroprotective properties. DMSO has been shown to suppress NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons. These findings could have implications for the treatment of neurodegenerative conditions, emphasizing the broader potential of such compounds in neuroscience (Lu & Mattson, 2001).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O5S/c1-4-9-22-20(25)14-30(27,28)19-12-23(18-8-6-5-7-17(18)19)13-21(26)24-10-15(2)29-16(3)11-24/h5-8,12,15-16H,4,9-11,13-14H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZSTRCNVXWRFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CC(OC(C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione](/img/structure/B2764870.png)

![3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2764873.png)

![3-(3,4-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2764874.png)

![N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide](/img/structure/B2764875.png)

![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2764877.png)

![Ethyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2764890.png)